2'-(Allyloxy)acetophenone
Overview
Description
2’-(Allyloxy)acetophenone is an organic compound with the molecular formula C11H12O2. It is a derivative of acetophenone, where an allyloxy group is attached to the second carbon of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-(Allyloxy)acetophenone can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of 2’-hydroxyacetophenone with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the acylation of allyl phenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: The reaction of allyl o-chlorophenyl ether with a Grignard reagent followed by carbonylation can also yield 2’-(Allyloxy)acetophenone.
Industrial Production Methods
Industrial production of 2’-(Allyloxy)acetophenone typically involves large-scale Williamson ether synthesis due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2’-(Allyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2’-(Allyloxy)acetophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in studies investigating the biological activities of acetophenone derivatives, including their antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2’-(Allyloxy)acetophenone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in skin-whitening products.
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2’-Ethoxyacetophenone
- 2’-Methoxyacetophenone
- 2’-Pentyloxyacetophenone
- 2’,4’-Diethoxyacetophenone
Uniqueness
2’-(Allyloxy)acetophenone is unique due to its allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the allyloxy group allows for unique substitution reactions and enhances its potential as an intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-prop-2-enoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRGLCZRSCMXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305884 | |
Record name | 2'-allyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53327-14-3 | |
Record name | NSC172510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-allyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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